molecular formula C9H10ClNO2 B2895715 2-amino-2-(2-chlorophenyl)propanoic Acid CAS No. 500698-02-2

2-amino-2-(2-chlorophenyl)propanoic Acid

Cat. No.: B2895715
CAS No.: 500698-02-2
M. Wt: 199.63
InChI Key: AASPGTOXCQXNOQ-UHFFFAOYSA-N
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Description

2-amino-2-(2-chlorophenyl)propanoic acid is a derivative of phenylalanine, an essential amino acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(2-chlorophenyl)propanoic acid typically involves the reaction of 2-chlorobenzaldehyde with nitromethane, followed by reduction and subsequent hydrolysis to yield the desired amino acid . The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but with optimized conditions for scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(2-chlorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions are possible, especially at the amino group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines .

Scientific Research Applications

2-amino-2-(2-chlorophenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its role in metabolic pathways and as a potential inhibitor of certain enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.

    Industry: Utilized in the development of corrosion inhibitors and fluorescent markers for bioanalytical applications.

Mechanism of Action

The mechanism of action of 2-amino-2-(2-chlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For instance, it has been studied for its potential to inhibit the GABA B receptor, which plays a role in neurological functions.

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: The parent compound, essential for protein synthesis.

    2-chloro-DL-phenylalanine: A closely related derivative with similar properties.

    2-amino-3-(2-chlorophenyl)propanoic acid: Another derivative with slight structural variations.

Uniqueness

2-amino-2-(2-chlorophenyl)propanoic acid is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

Properties

IUPAC Name

2-amino-2-(2-chlorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-9(11,8(12)13)6-4-2-3-5-7(6)10/h2-5H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASPGTOXCQXNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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